molecular formula C20H19NO6 B7682649 (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate

Cat. No.: B7682649
M. Wt: 369.4 g/mol
InChI Key: VOXVJZLOSPUOSA-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The compound is characterized by the presence of a phenyl group attached to the oxazole ring and a trimethoxybenzoate moiety

Preparation Methods

The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate typically involves the reaction of 2,3,4-trimethoxybenzoic acid with (5-phenyl-1,3-oxazol-2-yl)methanol in the presence of a suitable coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed using acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The trimethoxybenzoate moiety can enhance the compound’s binding affinity and specificity towards its targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate can be compared with other oxazole derivatives such as:

    (5-Phenyl-1,3-oxazol-4-yl)methanol: This compound has a hydroxyl group instead of the trimethoxybenzoate moiety, leading to different chemical and biological properties.

    (5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl derivatives: These compounds have an oxadiazole ring instead of the oxazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-23-15-10-9-14(18(24-2)19(15)25-3)20(22)26-12-17-21-11-16(27-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVJZLOSPUOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OCC2=NC=C(O2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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